methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate - 1638771-45-5

methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Catalog Number: EVT-2813106
CAS Number: 1638771-45-5
Molecular Formula: C10H10N2O2
Molecular Weight: 190.202
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although a specific synthesis route for methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate wasn't identified in the provided papers, similar compounds like ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate were used as precursors for synthesizing 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids []. Extrapolating from this information, a potential synthetic approach could involve utilizing a similar starting material with appropriate modifications to introduce the desired substituents. Further functionalization of the pyrrolo[2,3-b]pyridine core could be achieved through various reactions like N-alkylation, halogenation, or Suzuki-Miyaura coupling reactions [, ].

Chemical Reactions Analysis
  • N-alkylation: The nitrogen atom in the pyrrole ring can be alkylated using alkyl halides or other alkylating agents [].
  • Halogenation: Electrophilic aromatic substitution reactions can introduce halogens at specific positions on the aromatic rings, allowing for further functionalization [].
  • Suzuki-Miyaura coupling: This versatile reaction enables the introduction of various aryl or heteroaryl substituents onto the pyrrolo[2,3-b]pyridine core, expanding its structural diversity [, ].
  • Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, offering a handle for further derivatization [].
Mechanism of Action

The mechanism of action would depend on the specific application and target. 1H-Pyrrolo[2,3-b]pyridines are known to inhibit various kinases like CDK8 and JAK1 [, ]. They are also reported as antagonists for dopamine D4 receptors [, , ]. Understanding the specific interactions of methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate with its biological targets through molecular modeling and structure-activity relationship studies is crucial for elucidating its mechanism of action.

Applications
  • Drug discovery: The versatile scaffold makes it a promising starting point for developing new drug candidates targeting various diseases like cancer, inflammation, and neurological disorders [, , ].
  • Chemical probe development: It can be used as a tool to study specific biological pathways and elucidate the roles of its target proteins in various physiological and pathological processes [].

Ethyl trans-4-Oxo-1-phenyl-2-tetralincarboxylate

  • Compound Description: This compound serves as a starting material in the synthesis of ethyl trans-2,3,4,5-tetrahydro-2-oxo-5-phenyl-1H-benzo[b]azepine-4-carboxylate, which subsequently undergoes various transformations to yield benzazepine and quinoline derivatives [].

Ethyl trans-2,3,4,5-Tetrahydro-2-oxo-5-phenyl-1H-benzo[b]azepine-4-carboxylate

  • Compound Description: Synthesized from ethyl trans-4-oxo-1-phenyl-2-tetralincarboxylate through Beckmann or Schmidt rearrangement, this compound represents a key intermediate in the synthesis of various benzazepine derivatives []. Further reactions with this compound yield benzazepine-4-carboxamides and, under specific conditions, can lead to the formation of hydrocarbostyril derivatives.

Trans-2,3,4,5-Tetrahydro-1-methyl-2-oxo-5-phenyl-1H-benzo[b]azepine-4-carboxylic Acid

    2,3,4,5-Tetrahydro-1,4-methano-1-methyl-5-phenyl-1H-benzo[b]azepinium Chloride

    • Compound Description: This compound readily reacts with primary or secondary amines, producing cis-tetrahydroquinoline derivatives []. The reaction proceeds through a ring transformation, converting the seven-membered benzazepine system into a six-membered tetrahydroquinoline structure.

    Trans-4,5-Dihydro-2-methylamino-5-phenyl-3H-benzo[b]azepine-4-carboxylic Acid

    • Compound Description: Upon heating, this benzazepine derivative undergoes rearrangement with water elimination, yielding a mixture of cis- and trans-2,3,3a,4-tetrahydro-1-methyl-2-oxo-4-phenyl-1H-pyrrolo[2,3-b]quinoline []. This reaction highlights the potential for forming pyrrolo[2,3-b]quinoline systems from suitably substituted benzazepines.

    3-Bromo-2-ethyl-5-methyl-1H-pyrrolo[2,3-b]pyridine

    • Compound Description: This compound is part of a copper(II) complex, [(3-Br-2-Et-5-Mepyrpy)(CH3CO2)4Cu2], which was unexpectedly synthesized during the attempted preparation of [(5MAP)2CuBr2]2 in 2-butanone []. The formation of this bicyclic ligand is attributed to the condensation of 2-amino-5-methylpyridine with the solvent (2-butanone) in the presence of copper(II) ions.

    3-[[4-(4-[18F]Fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine

    • Compound Description: This compound is a potential dopamine D4 receptor imaging agent radiolabeled with fluorine-18 []. It exhibits a homogeneous distribution of radioactivity within the rat brain in ex vivo studies. The synthesis involves electrophilic fluorination of a trimethylstannyl precursor.

    3-{[4-(4-[18F]Fluorobenzyl)]piperazin-1-yl}methyl-1H-pyrrolo[2,3-b]pyridine

    • Compound Description: Similar to the previous compound, this molecule is also a potential dopamine D4 receptor imaging agent labeled with fluorine-18 [, ]. It shows promise as a PET tracer for imaging dopamine D4 receptors.

    4-Benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine

    • Compound Description: This compound serves as a deaza analog of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine []. The synthesis involves a multi-step procedure starting from 1-benzyl-2-formylpyrrole.

    4-Benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine

    • Compound Description: Synthesized from 2-amino-3,6-dimethylpyridine, this compound is another deaza analog of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine [].
    • Compound Description: This compound exhibits potent type II CDK8 inhibitory activity (IC50 = 48.6 nM) and demonstrates significant antitumor activity against colorectal cancer in vivo []. It inhibits tumor growth in xenograft models and shows low toxicity with good bioavailability. Mechanistically, it targets CDK8 to indirectly inhibit β-catenin activity, leading to the downregulation of the WNT/β-catenin signaling pathway and inducing cell cycle arrest.
    • Compound Description: This compound is the dihydrochloride dihydrate salt form of pexidartinib, a drug used in treating tenosynovial giant cell tumor (TGCT) []. The crystal structure of this dihydrate was analyzed, revealing a complex H-bonded framework stabilized by interactions involving the pexidartinib molecule, water molecules, and chloride ions.
    • Compound Description: Identified as a potent cyclin-dependent kinase 1 (CDK1) inhibitor, this compound displays antitumor activity in peritoneal mesothelioma experimental models []. It effectively inhibits tumor growth in mice, resulting in significant tumor volume reduction.
    • Compound Description: This compound, structurally similar to Compound 1f, also acts as a cyclin-dependent kinase 1 (CDK1) inhibitor []. It exhibits potent cytotoxic effects against diffuse malignant peritoneal mesothelioma (DMPM) cells, inducing caspase-dependent apoptosis and reducing the expression of survivin, an antiapoptotic protein.
    • Compound Description: This analog, closely related to Compounds 1f and 3f, also displays inhibitory activity against cyclin-dependent kinase 1 (CDK1) []. Like the other CDK1 inhibitors in this list, it shows promise as a potential therapeutic agent against diffuse malignant peritoneal mesothelioma.
    • Compound Description: This compound serves as a scaffold for designing selective Janus kinase 1 (JAK1) inhibitors []. The scaffold was selected based on the analysis of binding modes of known JAK inhibitors.
    • Compound Description: This compound is a potent and selective JAK1 inhibitor developed from the N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold []. It exhibits selectivity for JAK1 over other JAK isoforms, indicating its potential as a therapeutic agent for inflammatory and autoimmune diseases.

    (Dimethylamino)-Functionalised ‘Titanocenes’

    • Compound Description: This series of compounds, specifically 5a-5c, were synthesized by reacting lithiated azaindoles with 1-(cyclopenta-2,4-dien-1-ylidene)-N,N-dimethylmethanamine followed by transmetallation with TiCl4 []. These compounds exhibit significant cytotoxicity against LLC-PK1 cells, with compound 5a demonstrating potency comparable to cisplatin.
    • Compound Description: This compound displays potent inhibitory activity against platelet-derived growth factor (PDGF), particularly against PDGF receptor beta (PDGFRβ) []. Its potent inhibitory activity against PDGF signaling makes it a promising candidate for developing new therapies for diseases associated with abnormal PDGF signaling, such as cancer.
    • Compound Description: These compounds are derivatives of Compound 7d-6 with modifications to the quinoxaline ring system. Compound 7d-9 exhibits potent and selective inhibitory activity against PDGFRβ []. In contrast, Compound 7b-2 shows potent inhibitory activity toward both PDGF- and VEGF-induced signaling, suggesting its potential as a dual inhibitor.

    Pyrrolo[2,3-d]pyrimidine and Pyrrolo[2,3-b]pyridine-Based HDAC Inhibitors

    • Compound Description: This study explores a series of novel histone deacetylase (HDAC) inhibitors based on pyrrolo[2,3-d]pyrimidine and pyrrolo[2,3-b]pyridine scaffolds []. A notable compound from this series, (E)-3-(4-(((1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)amino)methyl)phenyl)-N-hydroxyacrylamide (Compound B3), exhibits potent inhibitory activity against various HDAC isoforms.

    Methyl 5-imino-2-methyl-1,10a-dihydro-5H-chromeno[2,3-b]pyridine-3-carboxylate

    • Compound Description: This compound was unexpectedly formed as the main product in an ohmic-heating-assisted multicomponent Hantzsch reaction involving 3-formylchromone, methyl acetoacetate, and ammonium acetate [].

    6-Chloro-N4-{3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}pyrimidin-2,4-diamine

    • Compound Description: Developed as a highly potent and selective Rho-kinase inhibitor, this compound incorporates a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) moiety [].

    S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl])

    • Compound Description: This benzoindane derivative acts as a potent, selective, and competitive antagonist at dopamine D4 receptors []. It exhibits much higher affinity for D4 receptors compared to other dopamine receptor subtypes.

    Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate

    • Compound Description: This compound was synthesized as part of a research program aiming to develop novel anti-inflammatory agents []. Its design is based on the reported anti-inflammatory activity of 3-isopropoxy-5-methoxy-N-(1H-1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide.

    N′-Acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

    • Compound Description: This compound was synthesized from the phenyl acetates of 3-acetyl-5-(3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-yl)-2,3-dihydro-1,3,4-oxadiazol-2-yl in an alkaline medium [].

    4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acids

    • Compound Description: This series of compounds was synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate to explore their antibacterial activity []. One compound in this series exhibited promising in vitro antibacterial activity.

    6-(Alkylthio)-4-amino-1-aryl(alkyl)-1-hydroxy-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitriles

    • Compound Description: These compounds were synthesized via a cascade heterocyclization reaction involving 2-acyl-1,1,3,3-tetracyanopropenides (ATCN) and aliphatic thiols []. The reaction proceeds through a regioselective cyclization process, showcasing a synthetic strategy for accessing this specific pyrrolopyridine framework.

    Methyl 4,8-diamino-1-aryl-1-hydroxy-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-d]thieno[2,3-b]pyridine-7-carboxylates

    • Compound Description: This series of compounds, containing a fused pyrrolothienopyridine scaffold, was synthesized via cascade heterocyclization of 2-acyl-1,1,3,3-tetracyanopropenides (ATCN) with methyl mercaptoacetate [].

    Methyl 6-­methoxy-2-methyl-1,3-dioxo-4-[(2,3,4-tri-O-acetyl-β-d-xylo­pyran­osyl)amino]-2,3-di­hydro-1H-pyrrolo­[3,4-c]­pyridine-7-carboxyl­ate

    • Compound Description: This compound, featuring a pyrrolo[3,4-c]pyridine core, is unique among β-d-(tri-O-acetyl)xylopyranosyl compounds in having all three acetyl groups in axial positions [, ].
    • Compound Description: This series of compounds was synthesized by reacting ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives [].

    Methyl 2-methyl-6-methyl­thio-1,3-dioxo-4-[(2,3,4,6-tetra-O-acetyl-β-d-gluco­pyran­osyl)­amino]-2,3-di­hydro-1H-pyrrolo­[3,4-c]­pyridine-7-carboxyl­ate

    • Compound Description: This compound, with a pyrrolo[3,4-c]pyridine core, provides insights into the pathway of hetero-Diels–Alder reactions involving dimethyl acetylenedicarboxylate and 6-aminopyridin-4(3H)-one derivatives [].

    Methyl 4-amino-2,3-dihydro-6-methoxy-1,3-dioxo-1H-pyrrolo[3,4-c]-pyridine-7-carboxylate

    • Compound Description: This compound, formed by the reaction of 6-amino-2-methoxy-4(3H)-pyrimidinone with dimethyl acetylenedicarboxylate, is characterized by its hydrogen-bonded sheet structure [].

    Ethyl 5,7-diamino-3,4,8,8a-tetrahydro-2H-pyrano[2,3-b]pyridine-6-carboxylate

    • Compound Description: This compound serves as a crucial starting material in a multistep synthesis leading to the formation of pyrano[2,3-b][1,8]naphthyridine and pyrrolo[2,3-f][1,8]naphthyridine derivatives, some of which exhibit antimicrobial activity [].
    • Compound Description: Identified as a potent, selective, and brain-penetrant anaplastic lymphoma kinase (ALK) inhibitor, this compound effectively reduces phosphorylated ALK levels in the mouse brain [].

    Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate

    • Compound Description: This compound, featuring a pyrrolo[2,3-d]pyridazine core, was synthesized by reacting 3,5-bis(ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrole with hydrazine hydrate []. The crystal structure reveals a planar molecule stabilized by intermolecular hydrogen bonds.

    Properties

    CAS Number

    1638771-45-5

    Product Name

    methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

    IUPAC Name

    methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

    Molecular Formula

    C10H10N2O2

    Molecular Weight

    190.202

    InChI

    InChI=1S/C10H10N2O2/c1-6-5-12-9-8(6)7(3-4-11-9)10(13)14-2/h3-5H,1-2H3,(H,11,12)

    InChI Key

    SYOQVAIFYBSUHY-UHFFFAOYSA-N

    SMILES

    CC1=CNC2=NC=CC(=C12)C(=O)OC

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.